silane CAS No. 89333-83-5](/img/structure/B14398677.png)
[1-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with allyltrimethylsilane in the presence of a Lewis acid catalyst such as titanium tetrachloride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions generally include an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond and forming the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones, phenols, and other oxidized aromatic compounds.
Reduction: Saturated alkanes and alcohols.
Substitution: Various substituted silanes and organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Catalysis: The compound can serve as a ligand or a precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions and functions of various biomolecules.
Industry:
Materials Science: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is utilized in the development of advanced materials, including polymers, coatings, and adhesives, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism by which 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane exerts its effects is primarily through its interactions with various molecular targets. The compound can form stable complexes with metal ions, act as a nucleophile or electrophile in chemical reactions, and participate in hydrogen bonding and π-π interactions. These interactions influence the reactivity and stability of the compound, making it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference between 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane and its similar compounds lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity, solubility, and overall chemical behavior.
- Unique Properties: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric effects, making it particularly useful in certain synthetic and industrial applications.
Propiedades
Número CAS |
89333-83-5 |
|---|---|
Fórmula molecular |
C13H20OSi |
Peso molecular |
220.38 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-6-13(15(3,4)5)11-7-9-12(14-2)10-8-11/h6-10,13H,1H2,2-5H3 |
Clave InChI |
MOUMPXWVAWBKIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
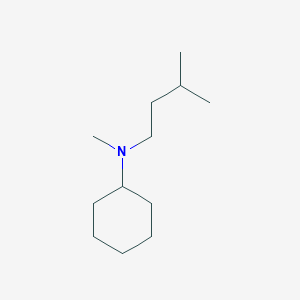
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
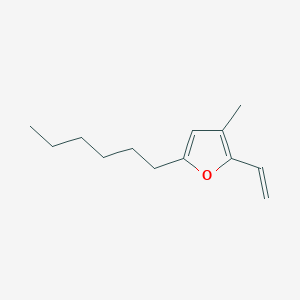
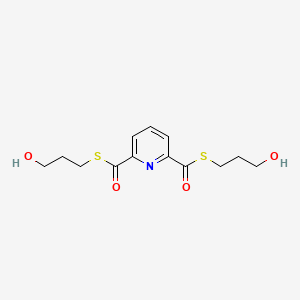
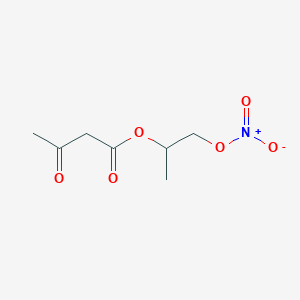

![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
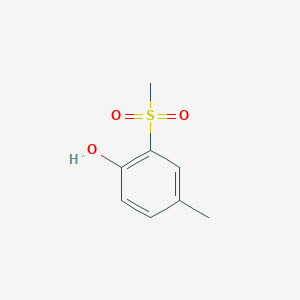
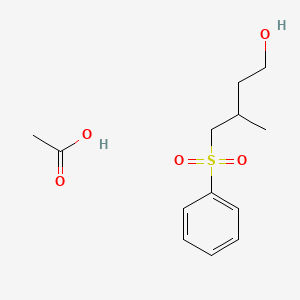
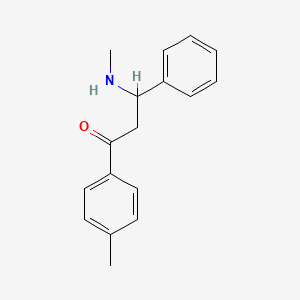

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
